![molecular formula C9H16BrN2NaO3 B13853842 N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(N’,N’,N’-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt is a compound with the molecular formula C9H16BrN2NaO3 and a molecular weight of 303.13 . This compound is primarily used in organic synthesis and proteomics research . It is known for its solubility in methanol and water and has a melting point of 75°C .
Vorbereitungsmethoden
The synthesis of N-[2-(N’,N’,N’-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt involves the reaction of maleamic acid with N,N,N-trimethylammoniumbromide ethylamine under specific conditions . The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Analyse Chemischer Reaktionen
N-[2-(N’,N’,N’-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-[2-(N’,N’,N’-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound can lead to the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of N-[2-(N’,N’,N’-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
N-[2-(N’,N’,N’-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt can be compared with other similar compounds, such as:
N-[2-(N’,N’,N’-Trimethylammoniumchloride)ethyl]maleamic Acid Sodium Salt: Similar in structure but with a chloride ion instead of bromide.
N-[2-(N’,N’,N’-Trimethylammoniumiodide)ethyl]maleamic Acid Sodium Salt: Contains an iodide ion instead of bromide.
N-[2-(N’,N’,N’-Trimethylammoniumfluoride)ethyl]maleamic Acid Sodium Salt: Contains a fluoride ion instead of bromide.
The uniqueness of N-[2-(N’,N’,N’-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt lies in its specific interactions and reactivity due to the presence of the bromide ion, which can influence its chemical behavior and applications .
Eigenschaften
Molekularformel |
C9H16BrN2NaO3 |
|---|---|
Molekulargewicht |
303.13 g/mol |
IUPAC-Name |
sodium;(Z)-4-oxo-4-[2-(trimethylazaniumyl)ethylamino]but-2-enoate;bromide |
InChI |
InChI=1S/C9H16N2O3.BrH.Na/c1-11(2,3)7-6-10-8(12)4-5-9(13)14;;/h4-5H,6-7H2,1-3H3,(H-,10,12,13,14);1H;/q;;+1/p-1/b5-4-;; |
InChI-Schlüssel |
YOVIBJSZKACBOT-WNCVTPEDSA-M |
Isomerische SMILES |
C[N+](C)(C)CCNC(=O)/C=C\C(=O)[O-].[Na+].[Br-] |
Kanonische SMILES |
C[N+](C)(C)CCNC(=O)C=CC(=O)[O-].[Na+].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



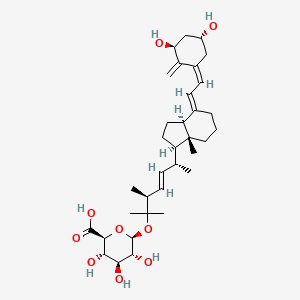
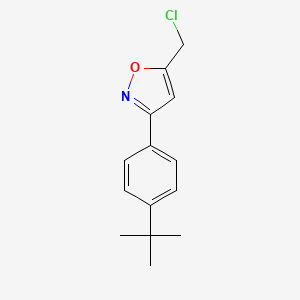
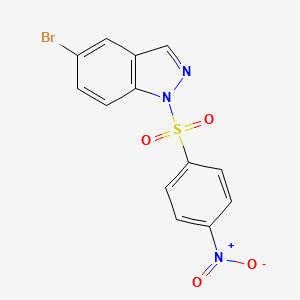
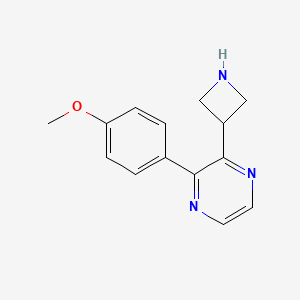
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)
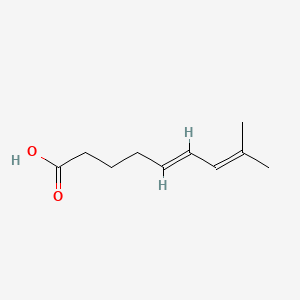
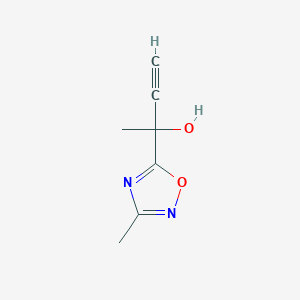
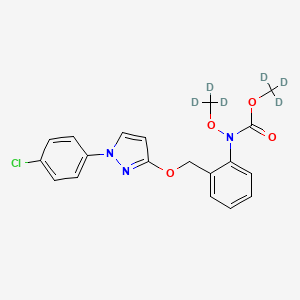
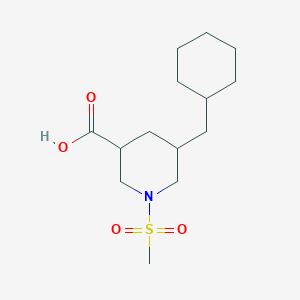
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
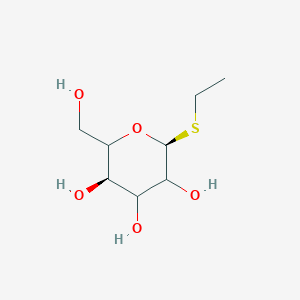
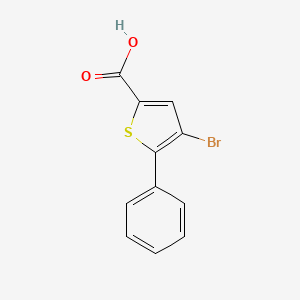
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
